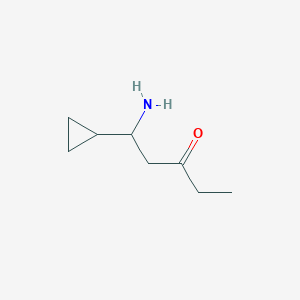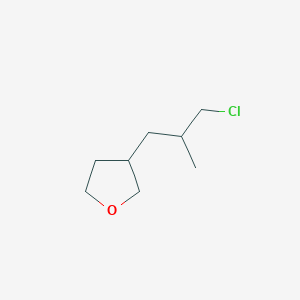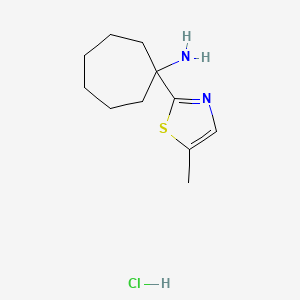
4-Ethyl-2-(iodomethyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-(iodomethyl)oxolane is an organic compound with the molecular formula C₇H₁₃IO. It belongs to the class of oxolanes, which are five-membered cyclic ethers containing an oxygen atom. This compound is characterized by the presence of an ethyl group and an iodomethyl group attached to the oxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(iodomethyl)oxolane typically involves the iodination of 4-ethyl-2-methyloxolane. This can be achieved through the following steps:
Starting Material: 4-Ethyl-2-methyloxolane.
Iodination: The compound is treated with iodine (I₂) in the presence of a suitable oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl).
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2-(iodomethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the iodomethyl group can yield 4-ethyl-2-methyloxolane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: 4-Ethyl-2-(hydroxymethyl)oxolane.
Oxidation: 4-Ethyl-2-(formyl)oxolane.
Reduction: 4-Ethyl-2-methyloxolane.
Aplicaciones Científicas De Investigación
4-Ethyl-2-(iodomethyl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving cyclic ethers.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-(iodomethyl)oxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive, making it a suitable site for various chemical transformations. The oxolane ring provides stability and rigidity to the molecule, influencing its interaction with other chemical species.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran (THF): A simpler cyclic ether with the formula (CH₂)₄O.
1,3-Dioxolane: A five-membered ring containing two oxygen atoms.
4-Ethyl-2-methyloxolane: Lacks the iodomethyl group but shares the oxolane ring structure.
Uniqueness
4-Ethyl-2-(iodomethyl)oxolane is unique due to the presence of both an ethyl group and an iodomethyl group on the oxolane ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C7H13IO |
|---|---|
Peso molecular |
240.08 g/mol |
Nombre IUPAC |
4-ethyl-2-(iodomethyl)oxolane |
InChI |
InChI=1S/C7H13IO/c1-2-6-3-7(4-8)9-5-6/h6-7H,2-5H2,1H3 |
Clave InChI |
OOILCUMIXYEXBB-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(OC1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


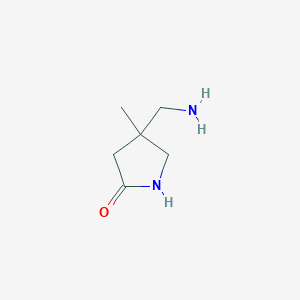

![2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13197068.png)
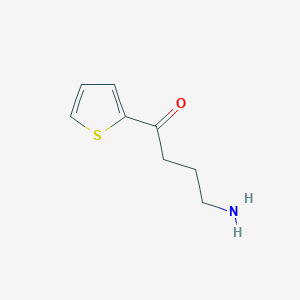
methanol](/img/structure/B13197082.png)
![5-{6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13197089.png)

![3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13197104.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiane-3-carboxylic acid](/img/structure/B13197109.png)
